2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is characterized by its aromatic structure, which includes a methoxy group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is often carried out under basic conditions, using a base like potassium carbonate, and may require a catalyst such as copper(I) iodide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, nucleophilic substitution, and trifluoromethylation. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction: The aromatic ring can be reduced using hydrogenation reactions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Methoxy-6-(trifluoromethyl)pyridine
- 3-Phenyl-6-(trifluoromethyl)pyridine
- 2-Methoxy-3-phenylpyridine
Comparison: 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of the methoxy, phenyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack one or more of these substituents .
Properties
IUPAC Name |
2-methoxy-3-phenyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-10(9-5-3-2-4-6-9)7-8-11(17-12)13(14,15)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDCAYRIOBTKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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